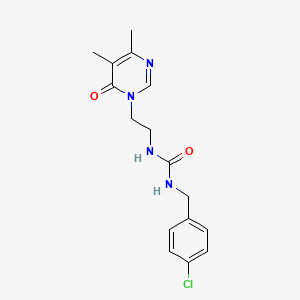
1-(4-chlorobenzyl)-3-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorobenzyl)-3-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorobenzyl)-3-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of urea derivatives and incorporates both pyrimidine and chlorobenzene functionalities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for drug development.
- Molecular Formula : C16H19ClN4O2
- Molecular Weight : 334.80 g/mol
- CAS Number : 1396844-82-8
The biological activity of this compound is hypothesized based on its structure, which allows for specific interactions with biomolecules. The presence of the chlorobenzyl group and the pyrimidine moiety may facilitate binding to enzymes or receptors involved in various biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer or infectious diseases.
- Antitumor Activity : Similar urea derivatives have shown potential in inhibiting tumor growth by targeting cancer cell proliferation pathways.
- Antimicrobial Properties : Given the structural similarities to known antimicrobial agents, this compound may exhibit activity against specific pathogens.
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro studies. Below are some findings:
| Study Type | Target | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Antitumor Activity | Cancer Cell Lines | 0.5 | 100 | 200 |
| Antiviral Activity | Human Adenovirus (HAdV) | 0.27 | 156.8 | >580 |
| Antimicrobial Activity | Bacterial Strains | 1.0 | 50 | 50 |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of urea derivatives, compounds structurally similar to this compound demonstrated significant inhibition of tumor cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antiviral Potential
Research on antiviral activity against human adenovirus (HAdV) revealed that derivatives of this compound showed promising results in inhibiting viral replication. Notably, one derivative exhibited an IC50 value of 0.27 µM with minimal cytotoxicity, suggesting its potential as a therapeutic agent for viral infections.
Computational Studies
Computational modeling has been utilized to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound can form stable interactions with target proteins, which may enhance its efficacy as a drug candidate.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-11-12(2)20-10-21(15(11)22)8-7-18-16(23)19-9-13-3-5-14(17)6-4-13/h3-6,10H,7-9H2,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOYZNIQTKOEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














